molecular formula C16H10ClF3N2OS B2945322 (2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-13-3

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one

Cat. No. B2945322
CAS RN: 338417-13-3
M. Wt: 370.77
InChI Key: LBERPLGOCZZLFT-RIYZIHGNSA-N
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Description

The compound is a derivative of benzothiazinone, which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring . The trifluoromethyl group and anilino group attached to the molecule could potentially alter its chemical properties and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or multi-component reactions . For instance, trifluoromethyl groups can be introduced via direct trifluoromethylation of various C–H bonds .


Molecular Structure Analysis

The molecular structure analysis of similar compounds often involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . These methods can provide detailed information about the compound’s geometry, electronic structure, and other physical properties.


Chemical Reactions Analysis

The chemical reactivity of a compound like this could be influenced by the presence of the trifluoromethyl group and the anilino group . These groups can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can affect its solubility and reactivity .

Scientific Research Applications

Synthetic Methodologies

One area of research focuses on the development of novel synthetic methods for related compounds. For example, a study detailed the synthesis of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids trifluoromethyl-substituted anilides, revealing insights into the “structure – biological activity” relationship through interaction with esters of 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids and trifluoromethyl substituted anilines, demonstrating variations in analgesic activity based on the substitution of methyl groups in the anilide moiety with trifluoromethyl groups (Petrushova, L. A., Ukrainets, I., Dzyubenko, S. P., & Grinevich, L. A., 2015).

Biological Activities

Research into the biological activities of benzothiazine derivatives and related compounds has been extensive. Studies have synthesized a variety of 1,2-benzothiazines and evaluated their antimicrobial activity, indicating specific derivatives' efficacy against Gram-positive bacteria, shedding light on the importance of substituents in determining antimicrobial activity (Patel, C., Bassin, J., Scott, M. E., Flye, J., Hunter, A. P., Martin, L., & Goyal, M., 2016).

Antimicrobial Agents

A significant focus has been on the synthesis of benzothiazines as antimicrobial agents. One study detailed the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, investigating their pharmacological activities and demonstrating their potential as antimicrobial agents (Rathore, B. S., & Kumar, M., 2006).

Antitumor Properties

The exploration of antitumor properties forms another critical area of research. A study synthesized and examined the in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, discovering potent cytotoxicity in certain human breast cancer cell lines, suggesting a pathway for the development of novel antitumor agents (Hutchinson, I., Chua, M., Browne, H., Trapani, V., Bradshaw, T., Westwell, A., & Stevens, M., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information about this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure . Without specific data, it’s difficult to assess the safety and hazards of this compound.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve developing new synthetic methods, investigating its reactivity, and assessing its biological activity .

properties

IUPAC Name

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c17-10-4-5-12-13(7-10)24-14(15(23)22-12)8-21-11-3-1-2-9(6-11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBERPLGOCZZLFT-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one

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